N-[1-(1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide
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Overview
Description
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that features both benzimidazole and tetraazole moieties. These heterocyclic structures are known for their significant pharmacological activities, making this compound a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Formation of Tetraazole Moiety: The tetraazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
Coupling Reactions: The benzimidazole and tetraazole intermediates are then coupled with a cyclohexyl acetamide derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing purification techniques such as crystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced tetraazole derivatives.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It targets specific enzymes and receptors in biological systems.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Known for their antimicrobial and anticancer activities.
Tetraazole Derivatives: Recognized for their anti-inflammatory and enzyme inhibitory properties.
Uniqueness
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide is unique due to its combined benzimidazole and tetraazole moieties, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H25N7O |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[(1S)-1-(1H-benzimidazol-2-yl)ethyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C19H25N7O/c1-14(18-22-15-7-3-4-8-16(15)23-18)21-17(27)11-19(9-5-2-6-10-19)12-26-13-20-24-25-26/h3-4,7-8,13-14H,2,5-6,9-12H2,1H3,(H,21,27)(H,22,23)/t14-/m0/s1 |
InChI Key |
HXBBZKVBOZXDGJ-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](C1=NC2=CC=CC=C2N1)NC(=O)CC3(CCCCC3)CN4C=NN=N4 |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=O)CC3(CCCCC3)CN4C=NN=N4 |
Origin of Product |
United States |
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